

Technical Support Center: Reducing Internal Stress in Electrodeposited Ni-W Films

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nickel;tungsten	
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This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the reduction of internal stress in electrodeposited Nickel-Tungsten (Ni-W) films. The information is tailored for researchers, scientists, and professionals in drug development who may utilize these coatings in their experimental setups.

Troubleshooting Guide

This guide addresses common issues encountered during the electrodeposition of Ni-W films, focusing on the diagnosis and resolution of high internal stress.

Q1: My Ni-W films are cracking, peeling, or delaminating from the substrate. What is the likely cause?

A: The most probable cause is high internal tensile stress within the deposited film.[1][2] Internal stress arises from several factors during electrodeposition, including:

- Lattice Mismatch: The incorporation of larger tungsten atoms into the nickel crystal lattice creates strain.[1]
- Hydrogen Evolution: Hydrogen co-deposition and its subsequent evolution from the film can lead to voids and tensile stress.[1][3]
- Grain Boundary Effects: High grain boundary energy in nanocrystalline films is a source of tensile stress.[4]

Troubleshooting & Optimization





• Thermal Mismatch: A significant difference in the coefficient of thermal expansion (CTE) between the Ni-W film and the substrate material can induce stress, especially if the plating bath operates at an elevated temperature.[2][5]

If the accumulated stress exceeds the film's tensile strength or its adhesion to the substrate, it will relieve this energy by cracking or delaminating.[2]

Q2: How can I modify my electroplating parameters to reduce internal stress?

A: Adjusting the operational parameters of your electrodeposition process is the first line of defense against high internal stress. Key parameters to consider include:

- Plating Mode: Switching from direct current (DC) to pulse plating or pulse reverse plating can significantly reduce internal stress.[1] The anodic (reverse) pulse in pulse reverse plating is particularly effective at removing adsorbed hydrogen from the cathode surface, which is a major contributor to stress.[1]
- Current Density: The effect of current density is complex. Higher current densities can
 increase the rate of hydrogen evolution and tungsten co-deposition, potentially leading to
 higher stress and crack formation.[3] It is crucial to optimize the current density for your
 specific bath chemistry and desired film properties.
- Bath Temperature and pH: Both temperature and pH influence hydrogen evolution, deposition efficiency, and film microstructure. For nickel plating, optimal parameters have been found around 45 °C and a pH of 3.5 in some systems to achieve high hardness with lower stress.[6] High pH values have been shown to significantly affect intrinsic stress in electroless nickel plating.[5]

Q3: The stress in my films is still too high. What chemical additives can I use in the plating bath?

A: The addition of specific organic compounds to the plating bath is a highly effective method for controlling internal stress, often by altering the film's growth mechanism and microstructure.

 Saccharin (Sodium Saccharin): This is one of the most widely used stress-reducing additives. Saccharin can shift the internal stress from highly tensile to slightly compressive.



[4][7][8] Its mechanism involves the incorporation of sulfur at the grain boundaries, which lowers the grain boundary energy and thus reduces the primary source of tensile stress.[4][9]

- 2-Butyne-1,4-diol: This additive has been shown to significantly reduce internal stress in high tungsten content Ni-W alloys.[3][10] It works by promoting the formation of carbides near the grain boundaries, which helps prevent the film from shrinking as hydrogen escapes.[10]
- Other Additives: Compounds like p-toluenesulfonamide work similarly to saccharin to decrease tensile stress.[4][8] Grain refining additives such as 1,3,6 naphthalene trisulphonic acid can also help reduce the occurrence of cracks.[1]

Q4: Is it possible to use post-deposition treatments like annealing to reduce stress?

A: Yes, post-deposition annealing is a common technique to modify the microstructure and relieve stress in films. However, its effect on Ni-W films can be counterintuitive and must be approached with caution.

While annealing can reduce stress in many metallic coatings, for nanocrystalline Ni-W films, annealing at a moderate temperature (e.g., 200°C) has been observed to significantly increase tensile stress.[11] In other nickel-based systems, stress reduction is typically observed at higher temperatures (e.g., above 300°C), which is accompanied by a significant increase in grain size.[12] Therefore, the annealing temperature and duration must be carefully selected based on the specific composition and desired final properties of the Ni-W film.

Data Summary

The following tables summarize quantitative data related to the factors influencing internal stress in Ni-W and similar electrodeposited films.

Table 1: Effect of Plating Parameters on Internal Stress



Parameter	General Effect on Internal Stress	Notes
Plating Mode	Pulse Reverse Current significantly reduces tensile stress compared to Direct Current.[1]	The anodic pulse helps remove hydrogen, a key source of stress.[1]
Current Density	Increasing current density often increases tungsten content and tensile stress.[3]	This can lead to a higher density of microstructural defects and cracking.[3]
Bath Temperature	Varies; optimization is required.	An optimal temperature of 45°C was found for one nickel plating system.[6]
рН	Varies; optimization is required.	A pH of 3.5 was found to be optimal in a specific nickel plating study.[6]
Film Thickness	Stress tends to decrease as the film thickness increases.[9]	The relaxation effect is more pronounced in the initial stages of deposition.[9]

Table 2: Common Additives for Stress Reduction in Nickel-Based Coatings



Additive	Mechanism of Action	Resulting Stress
Saccharin	Reduces grain boundary energy via sulfur incorporation. [4][9]	Reduces tensile stress; can shift to compressive.[4][8]
2-Butyne-1,4-diol	Promotes carbide formation, preventing shrinkage from hydrogen escape.[10]	Significantly reduces tensile stress.[10]
p-toluenesulfonamide	Believed to work similarly to saccharin.[4][8]	Reduces tensile stress.[4]
1,3,6 Naphthalene trisulphonic acid	Acts as a grain refiner.[1]	Reduces crack occurrence.[1]

Table 3: Representative Internal Stress Values for Nanocrystalline Ni-W Films

Film Condition	Grain Size Range	Internal Stress Range (Tensile)
As-Deposited	4 – 63 nm	300 – 1300 MPa
Annealed (200°C for 9h)	4 – 63 nm	600 – 2300 MPa
Data sourced from a study on nanocrystalline Ni-W films, highlighting that stress can increase after certain annealing treatments.[11]		

Experimental Protocols

Protocol 1: Measurement of Internal Stress via the Substrate Curvature Method

This protocol describes a common ex-situ method for determining the average internal stress in a thin film using Stoney's formula.

• Substrate Preparation:



- Select a thin, flat, and reflective substrate with known mechanical properties (e.g., a silicon wafer or a thin copper strip).
- Thoroughly clean and degrease the substrate.
- Initial Curvature Measurement:
 - Measure the initial radius of curvature (R₀) of the substrate using a non-contact method like a laser profilometer or an interferometer.[13][14]
- Electrodeposition:
 - Mask one side of the substrate to ensure deposition occurs only on the surface measured for curvature.
 - Perform the Ni-W electrodeposition under the desired experimental conditions.
 - Carefully record the final thickness of the deposited film (t_f), for example, using a
 calibrated thickness gauge or cross-sectional microscopy.
- Final Curvature Measurement:
 - After deposition, thoroughly rinse and dry the coated substrate.
 - Measure the final radius of curvature (R) of the coated substrate using the same instrument as in Step 2.
- Stress Calculation:
 - Calculate the average internal stress (σ) in the film using the modified Stoney formula:[14] $\sigma = [E_s / (1 v_s)] * [t_s^2 / (6 * t_f)] * (1/R 1/R_0)$ Where:
 - E s = Young's modulus of the substrate
 - v_s = Poisson's ratio of the substrate
 - t s = Thickness of the substrate
 - t f = Thickness of the film



- R₀ = Initial substrate radius of curvature
- R = Final substrate radius of curvature
- By convention, a positive σ value indicates tensile stress, while a negative value indicates compressive stress.[14]

Protocol 2: Stress Reduction using Pulse Reverse Plating

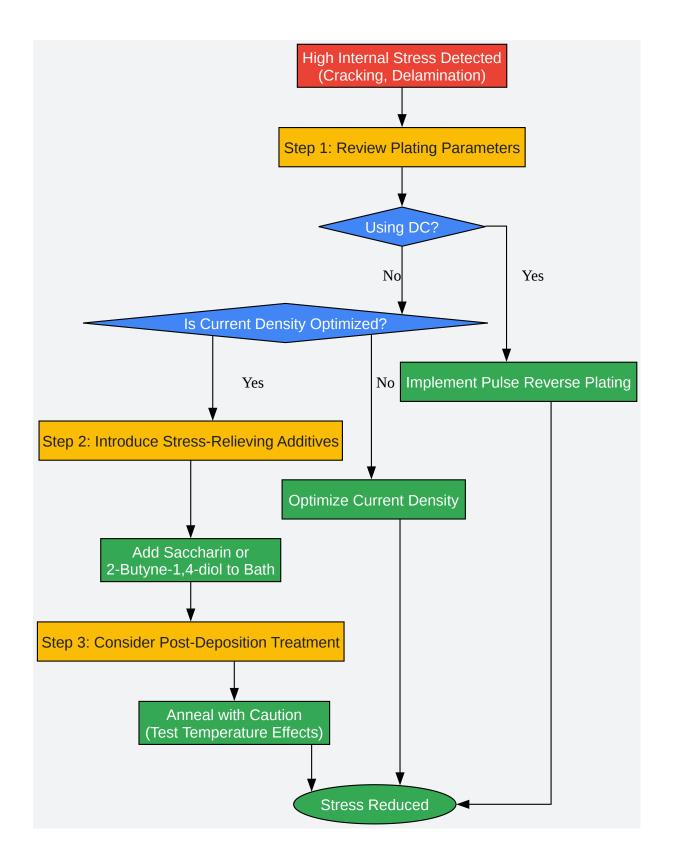
This protocol outlines the setup for employing pulse reverse plating to minimize internal stress.

- Power Supply: Utilize a programmable power supply capable of rapidly switching between cathodic (forward) and anodic (reverse) currents.
- Waveform Programming: Define the pulse waveform with three distinct periods:[1]
 - T1 (Cathodic Pulse): The period where Ni-W deposition occurs. Set the cathodic current density (i_c).
 - T2 (Zero Current/Off-time): A relaxation period where the current is zero. This allows for the diffusion of metal ions to replenish the concentration at the cathode surface.
 - T₃ (Anodic Pulse): The period where a reverse (anodic) current is applied. Set the anodic current density (i_a). The primary purpose of this step is to anodically dissolve some of the deposited metal and, crucially, to oxidize and remove adsorbed hydrogen, thereby reducing hydrogen-induced stress.[1]
- Optimization: The values for i_c, i_a, T₁, T₂, and T₃ are interdependent and must be optimized experimentally. A common starting point is to use a short, sharp anodic pulse (T₃) with a current density (i_a) that is a fraction of the cathodic current density (i_c).
- Execution: Run the electrodeposition process with the programmed pulse reverse waveform.
- Analysis: Measure the internal stress of the resulting film using Protocol 1 and compare it to a film deposited under equivalent DC conditions.

Visualizations



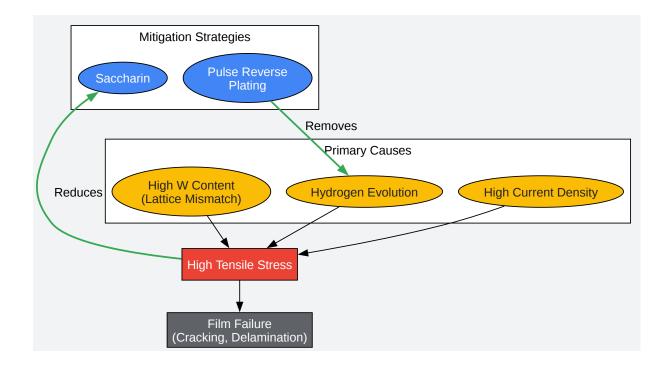
The following diagrams illustrate key workflows and relationships in managing internal stress in Ni-W films.





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Caption: Troubleshooting workflow for addressing high internal stress.



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Caption: Key factors influencing internal stress and common solutions.



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Caption: Experimental workflow for the substrate curvature stress measurement method.



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- To cite this document: BenchChem. [Technical Support Center: Reducing Internal Stress in Electrodeposited Ni-W Films]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12642603#reducing-internal-stress-in-electrodeposited-ni-w-films]

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